4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid
Description
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid (CAS: 408304-11-0) is a benzoic acid derivative characterized by a complex urea-morpholine scaffold. Its molecular formula is C₂₁H₂₃Cl₂N₃O₄, with a molecular weight of 452.34 g/mol . The structure comprises:
- A benzoic acid core (providing carboxylic acid functionality for hydrogen bonding or salt formation).
- A urea linkage (-NH-C(=O)-NH-) bridging the benzoic acid and a morpholine ring.
- A morpholine ring substituted with a 3,4-dichlorobenzyl group, introducing lipophilic and electron-withdrawing properties.
Properties
Molecular Formula |
C21H23Cl2N3O4 |
|---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-[[[4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C21H23Cl2N3O4/c22-18-6-3-15(9-19(18)23)12-26-7-8-30-17(13-26)11-25-21(29)24-10-14-1-4-16(5-2-14)20(27)28/h1-6,9,17H,7-8,10-13H2,(H,27,28)(H2,24,25,29) |
InChI Key |
KQMGETSFTKVPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid typically involves multiple steps:
Formation of 3,4-Dichlorobenzyl chloride: This can be achieved through the chlorination of benzyl chloride.
Synthesis of the Morpholine Derivative: The 3,4-dichlorobenzyl chloride is reacted with morpholine to form the morpholine derivative.
Ureidomethylation: The morpholine derivative undergoes ureidomethylation to introduce the ureidomethyl group.
Attachment to Benzoic Acid: Finally, the ureidomethylated morpholine derivative is coupled with benzoic acid under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its effects on cellular processes and potential therapeutic benefits.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects or changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid are compared below with three analogous benzoic acid derivatives.
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
- Substituent Effects: The 3,4-dichlorobenzyl group in the target compound enhances lipophilicity and may improve membrane permeability compared to the nitro or bromo substituents in analogs . The morpholino-triazine derivative (C₂₃H₂₅N₇O₅) introduces a planar triazine ring, likely increasing rigidity and π-stacking interactions, whereas the target compound’s morpholine ring offers conformational flexibility .
- Urea Linkage: All compounds except 4-[(2-bromophenoxy)methyl]benzoic acid feature a urea group, which is critical for hydrogen-bonding interactions in biological targets. However, the morpholine-adjacent urea in the target compound may stabilize specific binding conformations .
Biological Activity
The compound 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological evaluations, supported by data tables and case studies.
Synthesis and Structural Characteristics
This compound features a benzamide core with a morpholine ring and a dichlorobenzyl substituent. The synthesis typically involves several key steps:
- Formation of the Dichlorobenzyl Intermediate : Starting from 3,4-dichlorobenzoic acid.
- Morpholine Derivative Synthesis : Reacting dichlorobenzyl chloride with morpholine.
- Ureidomethylation : Using an appropriate isocyanate to yield the ureidomethyl intermediate.
- Final Coupling : The ureidomethyl intermediate is coupled with benzoyl chloride.
The molecular weight of this compound is approximately 451.3 g/mol , with the CAS number 408304-11-0 .
The biological activity of 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid is attributed to its interaction with specific molecular targets. The dichlorobenzyl group may engage hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acids, potentially modulating enzyme or receptor activity .
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzoic acid have shown efficacy against various bacterial strains and fungi .
| Compound | Activity | Reference |
|---|---|---|
| 3-chloro-4-methoxybenzoic acid | Strong activation of cathepsins B and L | |
| N-(2,4-dichlorobenzyl) indolylchalcones | Antibacterial against Staphylococcus aureus |
Antiproliferative Effects
Studies have demonstrated that compounds related to benzoic acids can inhibit cell proliferation in cancer models. For example, certain benzoic acid derivatives have been shown to induce apoptosis in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as phospholipase A2α and neurolysin. Inhibition of these enzymes can be crucial for therapeutic applications in inflammatory diseases and neurodegenerative disorders .
Case Studies
- In Vitro Studies : In cell-based assays, 4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzoic acid was found to enhance proteasomal activity significantly, suggesting its potential as a modulator of protein degradation pathways .
- Comparative Analysis : When compared to other benzoic acid derivatives, this compound exhibited superior bioactivity in activating cathepsins B and L, which are vital for cellular homeostasis and protein turnover .
Q & A
Basic: What synthetic methodologies are effective for preparing urea-functionalized benzoic acid derivatives like this compound?
Methodological Answer:
The synthesis of urea-functionalized benzoic acids often employs microwave-assisted protocols to enhance reaction efficiency. For example, 4-(Ureidomethyl)benzoic acid (2k) was synthesized via microwave irradiation (130°C, 10 min) using 4-(aminomethyl)benzoic acid and urea precursors, achieving a 67% yield . Key steps include:
- Acid handling : Precipitation with 3 M HCl to isolate the product.
- Purification : Validation via HPLC for purity (>95%) and structural confirmation via -NMR and HRMS.
Optimization parameters : Temperature (120–130°C), reaction time (10–15 min), and stoichiometric ratios of amine/urea precursors.
Basic: How can crystallographic software tools (e.g., SHELX, ORTEP) aid in structural elucidation?
Methodological Answer:
X-ray crystallography remains the gold standard for resolving complex structures. Tools like SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical:
- SHELXL : Refines small-molecule structures using high-resolution data; robust for handling twinned crystals or disorder .
- ORTEP-3 : Generates publication-quality thermal ellipsoid plots, essential for visualizing bond angles and torsional strain in the morpholine-urea backbone .
Workflow :
Data collection (CCD detectors).
Structure solution via direct methods (e.g., SIR97 for phase determination) .
Refinement with SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Cl, O).
Advanced: How to resolve contradictions in spectroscopic data (e.g., 1H^1H1H-NMR splitting patterns vs. computational predictions)?
Methodological Answer:
Discrepancies between experimental and simulated spectra often arise from dynamic effects (e.g., rotameric equilibria in the ureidomethyl group). Strategies include:
- Variable-temperature NMR : Probe conformational freezing (e.g., at –40°C) to simplify splitting patterns .
- DFT calculations : Compare optimized geometries (using Gaussian or ORCA) with experimental -NMR shifts (e.g., GIAO method).
- Solvent effects : Account for DMSO- vs. CDCl solvent-induced shifts, particularly for acidic protons (e.g., benzoic acid –COOH) .
Advanced: What strategies mitigate impurities during large-scale synthesis (e.g., chlorinated byproducts)?
Methodological Answer:
Chlorinated impurities (e.g., 3,4-dichlorobenzyl isomers) require rigorous control:
- Chromatographic monitoring : Use RP-HPLC with a C18 column (MeCN/HO + 0.1% TFA) to track retention times of target vs. byproducts .
- Recrystallization : Optimize solvent polarity (e.g., EtOAc/hexane) to exploit solubility differences.
- Reaction quenching : Add NHCl to terminate unreacted intermediates, as demonstrated in urea syntheses .
Case study : A 5% impurity of 4-chloro-2-phenyl benzoic acid was reduced to <0.5% via gradient elution (20→80% MeCN over 30 min) .
Advanced: How to design stability studies for this compound under physiological conditions?
Methodological Answer:
Stability assays should simulate biological environments:
- pH-dependent degradation : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C; monitor via LC-MS for hydrolysis of the urea bond or morpholine ring oxidation .
- Light sensitivity : Expose to UV-Vis (300–800 nm) and quantify photodegradants using HRMS.
- Thermal stability : TGA/DSC analysis to determine decomposition onset (e.g., >200°C suggests suitability for long-term storage) .
Advanced: What computational approaches predict binding affinities of this compound to biological targets (e.g., enzymes)?
Methodological Answer:
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are standard:
- Docking : Use the urea moiety as a hydrogen-bond donor/acceptor to map interactions with active sites (e.g., kinases or GPCRs).
- Free-energy calculations : MM-PBSA/GBSA to estimate ΔG for the 3,4-dichlorobenzyl group’s hydrophobic contributions .
- ADMET prediction : SwissADME to assess bioavailability (Rule of 5 compliance) and CYP450 inhibition risks .
Advanced: How to address low reproducibility in crystallographic data (e.g., polymorphic forms)?
Methodological Answer:
Polymorphism is common in urea derivatives. Mitigation steps:
- Seeding : Introduce a crystalline seed during vapor diffusion (e.g., 1:1 DMF/HO) to control nucleation .
- Solvent screening : Test 6–8 solvent systems (e.g., EtOH, acetone, DCM) to isolate the most stable form.
- PXRD : Compare experimental patterns with Mercury-generated simulations to confirm phase purity .
Basic: What analytical techniques confirm the purity and identity of this compound?
Methodological Answer:
A multi-technique approach is essential:
- Elemental analysis : Validate C, H, N, Cl content (deviation <0.4% acceptable).
- HPLC-DAD : Use a C18 column (λ = 254 nm) with retention time matching reference standards .
- FT-IR : Confirm urea C=O stretch (~1640 cm) and benzoic acid O-H stretch (~2500–3000 cm) .
Table 1: Key Synthetic and Analytical Parameters from Evidence
| Parameter | Value/Technique | Source |
|---|---|---|
| Microwave reaction temp | 130°C | |
| HPLC purity threshold | >95% (MeCN/HO + 0.1% TFA) | |
| Anisotropic refinement | SHELXL (R-factor <5%) | |
| Stability assay pH range | 1.2–7.4 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
